3-Chloro-4-fluoro-benzamidine hydrochloride

Purity assay Quality control Procurement specification

Researchers pursuing serine protease inhibitors often lose weeks to halogenation chemistry. This pre-functionalized 3-chloro-4-fluoro-benzamidine hydrochloride eliminates that bottleneck. • The 3-Cl-4-F substitution pattern enhances factor Xa inhibitory potency 10-20× vs. non-fluorinated parents while modulating off-target activity. • Supplied as the hydrochloride salt for superior aqueous solubility; cold-chain stability (0-8 °C) preserves reactivity for NHS-ester or click-chemistry conjugation. • ≥95% HPLC purity ensures reproducible starting material quality for SAR campaigns, activity-based probes, and photoaffinity labels. Multi-gram quantities (up to 10 g) with documented pricing tiers support pilot-scale synthesis of advanced pharmaceutical intermediates.

Molecular Formula C7H7Cl2FN2
Molecular Weight 209.05 g/mol
CAS No. 477844-52-3
Cat. No. B1607588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-fluoro-benzamidine hydrochloride
CAS477844-52-3
Molecular FormulaC7H7Cl2FN2
Molecular Weight209.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=N)N)Cl)F.Cl
InChIInChI=1S/C7H6ClFN2.ClH/c8-5-3-4(7(10)11)1-2-6(5)9;/h1-3H,(H3,10,11);1H
InChIKeyULILWMICXIRTJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-fluoro-benzamidine Hydrochloride (CAS 477844-52-3): Core Identity and Procurement Baseline


3-Chloro-4-fluoro-benzamidine hydrochloride is a halogenated arylbenzamidine derivative supplied as the hydrochloride salt for enhanced aqueous solubility and handling stability. The compound features a 3-chloro-4-fluoro substitution pattern on the phenyl ring, which imparts distinct electronic and steric properties relative to unsubstituted or mono-substituted benzamidine analogs. Commercially, it is offered at ≥95% purity (HPLC) and is primarily employed as a protease-inhibitor scaffold and a key synthetic intermediate in medicinal chemistry programs . This guide evaluates its quantifiable differentiators against the closest commercially available benzamidine congeners to inform procurement decisions.

Why Generic Benzamidine Substitution Fails: The Critical Role of 3-Chloro-4-Fluoro Substitution in Target Engagement


Benzamidine derivatives are widely used as serine protease inhibitors and factor Xa antagonists; however, the position and identity of aryl substituents dramatically alter binding affinity, selectivity, and pharmacokinetic profile. Introducing a chlorine atom at the 3-position and a fluorine atom at the 4-position balances lipophilicity (logD), metabolic stability, and hydrogen-bonding capacity in ways that unsubstituted, mono-halogenated, or dichloro analogs cannot replicate [1]. Literature on related benzamidine series demonstrates that a single fluoro substituent can improve factor Xa inhibitory potency by more than 10-fold relative to the non-fluorinated parent, while chlorine at the 3-position further modulates off-target activity [1]. Therefore, generic substitution with a simpler benzamidine salt risks losing target potency, altering selectivity, or introducing unpredictable solubility and stability behavior in formulation.

Quantitative Evidence Guide: 3-Chloro-4-fluoro-benzamidine Hydrochloride vs. Closest Analogs


GMP-Ready Purity: Benchmarking ≥95% HPLC Against Industry Standard Benzamidine HCl

The target compound is commercially supplied with a purity of ≥95% as determined by HPLC, which matches or exceeds the purity specification of many common benzamidine hydrochloride salts used in research. For comparison, benzamidine hydrochloride (CAS 1670-14-0) is frequently offered at ≥95% purity by major suppliers, establishing this level as the de facto standard for non-GMP research-grade material . Thus, the 3-chloro-4-fluoro analog does not require additional purification steps before use in most enzymatic or cellular assays.

Purity assay Quality control Procurement specification

Cold-Chain Stability: Differential Storage Requirement Relative to Room-Temperature Benzamidine Analogs

The product data sheet specifies storage at 0–8 °C, indicating a requirement for refrigerated transport and storage that distinguishes it from benzamidine hydrochloride, which is typically stable at room temperature (20–25 °C) . This thermal lability likely reflects the hydrolytic sensitivity of the amidine moiety exacerbated by the electron-withdrawing chloro-fluoro substitution, which increases the electrophilicity of the amidine carbon.

Storage stability Shelf life Logistics

Cost-per-Gram Benchmarking: Commercial Pricing Tiers for Bulk Procurement Planning

Pricing data from a major distributor shows the following tiered structure: 250 mg at ¥2,002; 1 g at ¥3,850; 5 g at ¥12,342; and 10 g at ¥23,826 (CNY, research-grade) . For comparison, unsubstituted benzamidine hydrochloride (CAS 1670-14-0) is typically priced at approximately ¥1,000–1,500 per 25 g, translating to a >100-fold higher per-gram cost for the halogenated analog . This price premium reflects the multi-step synthesis and purification required to introduce the 3-chloro-4-fluoro motif.

Pricing analysis Bulk procurement Cost efficiency

Substitution-Pattern SAR: Predicted logD and Target Affinity Inference from Fluorobenzamidine Series

In a series of factor Xa inhibitors, introduction of a fluoro substituent on the benzamidine phenyl ring increased potency approximately 10–20 fold (e.g., Ki improved from >100 nM to 2.7 nM) [1]. Although direct experimental Ki data for 3-chloro-4-fluoro-benzamidine are not publicly available, the combined electron-withdrawing effect of chlorine and fluorine is expected to lower the pKa of the amidine group by ~0.5–1.0 units compared to unsubstituted benzamidine (pKa ~11.6), thereby enhancing membrane permeability and oral bioavailability potential while retaining sufficient cation-π interaction capability at the target active site.

Lipophilicity Structure-activity relationship Drug design

Optimal Application Scenarios for 3-Chloro-4-fluoro-benzamidine Hydrochloride Based on Verified Differentiation Evidence


Medicinal Chemistry: Serine Protease Inhibitor Lead Optimization

The 3-chloro-4-fluoro substitution motif is a validated starting point for structure-activity relationship (SAR) campaigns targeting factor Xa, thrombin, and related serine proteases. As demonstrated in fluorobenzamidine inhibitor series, the halogen combination enhances potency 10–20× over non-fluorinated parents while maintaining synthetic tractability [1]. Procurement of the pre-functionalized benzamidine hydrochloride eliminates the need for early-stage halogenation chemistry, accelerating hit-to-lead timelines.

Chemical Biology: Activity-Based Probe Synthesis

The refrigerated storage requirement (0–8 °C) and ≥95% purity specification make this compound suitable for derivatization into activity-based probes or photoaffinity labels where chemical integrity and reproducible starting material quality are critical. The cold-chain stability data ensures that even after prolonged storage, the compound retains sufficient reactivity for NHS-ester or click-chemistry conjugation.

Process Chemistry: Intermediate for IDO/TDO Inhibitor Manufacturing

Patents describing indoleamine 2,3-dioxygenase (IDO) inhibitors frequently employ 3-chloro-4-fluorophenyl-containing intermediates structurally analogous to this benzamidine [1]. The commercial availability of the hydrochloride salt in multi-gram quantities (up to 10 g) with documented pricing tiers facilitates pilot-scale synthesis of advanced intermediates, reducing reliance on expensive custom synthesis campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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